Dipentyl ether

solvent safety vapor pressure flash point

Researchers seeking safer, high-temperature ether solvents often face volatility and flammability risks with diethyl ether. Dipentyl ether directly addresses these process safety challenges. - Enables high-temperature syntheses (bp 186.8 °C) with reduced fire hazard (flash point 57 °C) and minimal solvent loss. - Superior hydrophobic extraction (Log P 3.7), yielding cleaner phase separation and reduced emulsions. - Selective solubility dissolves ethyl cellulose but not nitrocellulose, ideal for specialized coatings. Supplied stabilized for long-term storage integrity.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 693-65-2
Cat. No. B147394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentyl ether
CAS693-65-2
SynonymsDipentyl ether
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCOCCCCC
InChIInChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
InChIKeyAOPDRZXCEAKHHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipentyl Ether Physical Properties and Procurement


Dipentyl ether (CAS 693-65-2), also known as di-n-amyl ether, is a linear aliphatic diether with the molecular formula C10H22O and a molecular weight of 158.28 g/mol [1]. It is characterized as a colorless to light yellow liquid with a faint, characteristic odor [2]. The compound is miscible with alcohols and ethers but exhibits very low water solubility [3]. Commercially, it is typically supplied with a stabilizer (e.g., ~0.0005% 2,6-di-tert-butyl-4-methylphenol) to inhibit peroxide formation during storage .

Dipentyl Ether Substitution Limitations


Simple substitution of dipentyl ether with smaller-chain aliphatic ethers such as diethyl ether or dibutyl ether often fails due to profound differences in key physical properties. These differences directly impact experimental reproducibility and industrial process safety. For instance, dipentyl ether exhibits a significantly higher boiling point (186.8 °C vs. 34.6 °C for diethyl ether), lower vapor pressure (0.7 hPa at 20 °C vs. 587 hPa for diethyl ether), and a much higher flash point (57 °C vs. -45 °C for diethyl ether), drastically altering reaction kinetics, volatility, and flammability hazards [1]. Furthermore, its distinct solubility profile—including the inability of ethanol mixtures to dissolve nitrocellulose—means it cannot be used as a drop-in replacement in formulations or extraction protocols developed for lower ethers without extensive re-optimization .

Dipentyl Ether Comparative Evidence


Volatility & Flammability vs. Diethyl Ether

Dipentyl ether's physical hazard profile is markedly lower than that of diethyl ether. Its boiling point is 186.8 °C, its vapor pressure at 20 °C is 0.7 hPa, and its closed-cup flash point is 57 °C . In direct comparison, diethyl ether has a boiling point of 34.6 °C, a vapor pressure of 587 hPa at 20 °C, and a flash point of -45 °C [1][2]. This results in a >800-fold reduction in vapor pressure and a flash point increase of over 100 °C for dipentyl ether.

solvent safety vapor pressure flash point process safety

Viscosity & Density Profile

At 25 °C, dipentyl ether has a dynamic viscosity of 0.704 mPa·s and a density of 0.780 g/mL [1]. In contrast, diethyl ether has a viscosity of 0.2448 mPa·s at 20 °C and a density of 0.713 g/mL at 20 °C [2]. This represents a nearly 3-fold increase in viscosity, which directly impacts fluid flow and mixing characteristics.

polymer science viscosity control fluid dynamics density

Nitrocellulose Solubility Selectivity

A key functional differentiator is that a mixture of dipentyl ether with ethanol does not dissolve nitrocellulose, a property common to lower aliphatic ethers [1]. However, a specific blend of 80% dipentyl ether and 20% ethanol will dissolve ethyl cellulose, providing a unique solvent window .

nitrocellulose solvent selectivity coating formulation extraction

Imidazole Phase Behavior: Two-Phase Region

In studies of imidazole solubility in various ethers, two liquid phases were observed for binary mixtures of 1H-imidazole and 1,2-dimethylimidazole in both dibutyl ether and dipentyl ether, indicating a region of liquid-liquid immiscibility [1]. This contrasts with behavior in shorter-chain ethers and alcohols, where a single liquid phase is typically observed.

imidazole solid-liquid equilibrium phase behavior thermodynamics

Log P & Hydrophobicity Comparison

The calculated Log P (octanol-water partition coefficient) for dipentyl ether is 3.7–3.9, indicating strong hydrophobicity and a preference for nonpolar environments [1]. In contrast, the experimental Log P for diethyl ether is approximately 0.9–2.1 [2]. This represents an increase of roughly 2.8 Log units, corresponding to a ~600-fold greater partition into the octanol phase.

partition coefficient hydrophobicity extraction bioavailability

Peroxide Formation & Stabilizer Necessity

Dipentyl ether, like other ethers with primary and secondary alkyl groups, is prone to the formation of explosive peroxides upon exposure to air over time [1]. This inherent instability necessitates procurement of the stabilized form. Commercial grades from major suppliers are typically stabilized with ~0.0005% 2,6-di-tert-butyl-4-methylphenol (BHT) to mitigate this risk .

stabilizer peroxide formation safety storage

Dipentyl Ether Validated Applications


High-Temperature Organic Synthesis Solvent

Given its high boiling point (186.8 °C), low vapor pressure (0.7 hPa at 20 °C), and significantly higher flash point (57 °C) compared to diethyl ether, dipentyl ether is the preferred choice for reactions requiring elevated temperatures or extended reflux. Its lower volatility minimizes solvent loss and reduces fire hazard, making it a safer and more practical alternative for standard laboratory and pilot-scale syntheses .

Liquid-Liquid Extraction for Nonpolar Compounds

The high Log P value (3.7) and very low water solubility of dipentyl ether make it a superior extraction solvent for hydrophobic molecules from aqueous matrices. Its higher viscosity (0.704 mPa·s at 25 °C) also provides better phase separation and reduces the risk of emulsion formation compared to lower-chain ethers, leading to cleaner extracts and higher recovery yields [1].

Ethyl Cellulose Selective Solvent

Dipentyl ether's unique solvency profile, specifically its ability to dissolve ethyl cellulose when blended with 20% ethanol, while not dissolving nitrocellulose, makes it an ideal candidate for specialized coating, adhesive, and ink formulations. This selective solubility allows for the precise tuning of film properties and prevents unwanted dissolution of nitrocellulose-based substrates .

Imidazole Derivative Liquid-Liquid Separation

The observation of a two-phase region in binary mixtures of 1H-imidazole and 1,2-dimethylimidazole with dipentyl ether provides a thermodynamic basis for developing liquid-liquid extraction processes for the separation and purification of these heterocyclic compounds. This behavior is not observed with shorter-chain ethers, making dipentyl ether a unique and valuable tool for imidazole chemistry [2].

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